Sorghumol acetate Sorghumol acetate
Brand Name: Vulcanchem
CAS No.: 90582-47-1
VCID: VC0033210
InChI: InChI=1S/C32H52O2/c1-20(2)22-10-13-26-30(22,7)18-19-31(8)24-11-12-25-28(4,5)27(34-21(3)33)15-16-29(25,6)23(24)14-17-32(26,31)9/h14,20,22,24-27H,10-13,15-19H2,1-9H3
SMILES: CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C
Molecular Formula: C32H52O2
Molecular Weight: 468.766

Sorghumol acetate

CAS No.: 90582-47-1

Cat. No.: VC0033210

Molecular Formula: C32H52O2

Molecular Weight: 468.766

* For research use only. Not for human or veterinary use.

Sorghumol acetate - 90582-47-1

Specification

CAS No. 90582-47-1
Molecular Formula C32H52O2
Molecular Weight 468.766
IUPAC Name (3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl) acetate
Standard InChI InChI=1S/C32H52O2/c1-20(2)22-10-13-26-30(22,7)18-19-31(8)24-11-12-25-28(4,5)27(34-21(3)33)15-16-29(25,6)23(24)14-17-32(26,31)9/h14,20,22,24-27H,10-13,15-19H2,1-9H3
Standard InChI Key WQWTUUFHPFYTRZ-HEPYAADOSA-N
SMILES CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C
Appearance Powder

Introduction

Chemical Properties and Structure

Molecular Identification

Sorghumol acetate is identified by several standard chemical identifiers that facilitate its recognition in scientific literature and chemical databases:

Identifier TypeValue
CAS Number90582-47-1
PubChem ID91885233
Chemical FormulaC32H52O2
Molecular Weight468.8 g/mol
Compound ClassificationTriterpenoid

The systematic IUPAC name for sorghumol acetate is [(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate, reflecting its complex stereochemistry and structural characteristics .

Physical Properties

Sorghumol acetate presents with specific physical properties that influence its handling and applications:

PropertyDescription
AppearanceAvailable as a powder in laboratory preparations; occurs as a colorless to pale yellow liquid in natural settings
SolubilityModerately soluble in organic solvents (chloroform, dichloromethane, ethyl acetate, DMSO, acetone) but has limited solubility in aqueous solutions
Storage RequirementsShould be stored desiccated at -20°C to maintain stability

The compound's solubility profile indicates its primarily lipophilic nature, which is consistent with its classification as a triterpenoid .

Structural Characteristics

Sorghumol acetate possesses a complex molecular structure characteristic of triterpenoids. Its structure can be represented through several notation systems used in chemical informatics:

Notation SystemRepresentation
SMILESCC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C
Standard InChIKeyWQWTUUFHPFYTRZ-HEPYAADOSA-N

The structural complexity of sorghumol acetate is defined by its tetracyclic framework with multiple methyl substituents and an acetate group attached at a specific stereochemical position. This complex architecture contributes to its specific biological activities and chemical reactivity patterns .

Biosynthesis and Metabolic Pathways

Biosynthetic Origin

Sorghumol acetate is produced through various metabolic pathways within the sorghum plant. The primary biosynthetic route involves the acetate malonate pathway, which utilizes acetyl coenzyme A as a precursor molecule. This pathway is fundamental to the production of many secondary metabolites in plants, particularly those with phenolic characteristics.

The synthesis begins with acetyl-CoA, which undergoes condensation reactions to form larger carbon units. These building blocks are then assembled through enzymatic processes that convert primary metabolites into secondary metabolites through complex biochemical pathways.

Phenolic CompoundConcentration Range (μg/g)Sorghum Type
Sinapic acid8.22Sorghum grains
Chlorogenic acid235.91–293.19Various varieties
Protocatechuic acid150.28–178.22White sorghum varieties
p-Hydroxybenzoic acid6.13–16.39White sorghum varieties
Vanillic acid15.45–23.43White sorghum varieties
Gallic acid14.84–21.51White sorghum varieties

This metabolic context illustrates the complex chemical environment of sorghum plants, where sorghumol acetate is just one component of a sophisticated network of secondary metabolites .

Biological Activities

Allelochemical Properties

One of the primary biological roles of sorghumol acetate is as an allelochemical—a compound that influences the growth, survival, and reproduction of other organisms. As an allelochemical, sorghumol acetate may affect neighboring plants, potentially inhibiting germination or growth of competitor species, thereby providing an ecological advantage to sorghum plants.

The mechanism of action for sorghumol acetate's allelochemical activity likely involves interference with cellular processes in target organisms, though the specific molecular targets and signaling pathways affected require further investigation.

Storage ParameterRecommendation
Temperature-20°C
EnvironmentDesiccated
ContainerSealed, preferably under inert atmosphere
Long-term stabilitySeveral months when properly stored

These storage recommendations help prevent degradation of the compound through oxidation or hydrolysis .

Solution Preparation

When preparing solutions of sorghumol acetate for experimental use, researchers should consider the following guidelines:

  • For achieving higher solubility, warming the container to 37°C and using ultrasonic bath agitation is recommended

  • Stock solutions should ideally be prepared and used on the same day

  • If advance preparation is necessary, solutions must be sealed and stored below -20°C

  • Prior to use, vials should be allowed to reach room temperature

  • Appropriate solvents include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone

These practical considerations are essential for maintaining the compound's integrity during experimental procedures.

Research Applications and Future Directions

  • Agricultural applications: As an allelochemical, sorghumol acetate could potentially be developed as a natural herbicide or plant growth regulator

  • Pharmaceutical research: The triterpenoid structure suggests potential bioactivities that could be harnessed for medicinal applications

  • Biochemical studies: Understanding the detailed biosynthetic pathways and metabolic transformations of sorghumol acetate could provide insights into plant secondary metabolism

  • Ecological interactions: Further study of how sorghumol acetate mediates plant-plant and plant-microbe interactions could enhance understanding of ecological relationships

Future research directions might include more detailed characterization of sorghumol acetate's biological activities, development of improved synthetic pathways, and exploration of potential applications in agriculture or medicine.

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